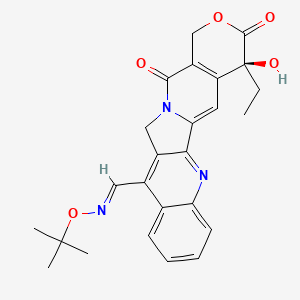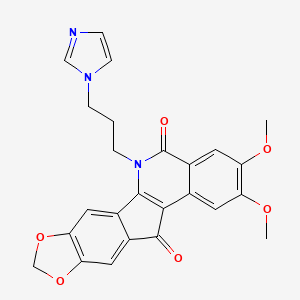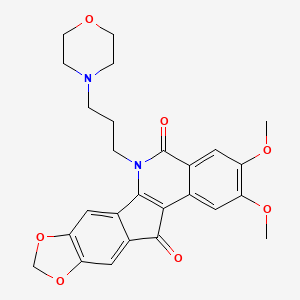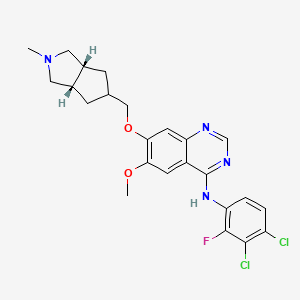
替西瓦替尼
描述
科学研究应用
作用机制
KD019 通过抑制多种酪氨酸受体激酶发挥作用,包括表皮生长因子受体、表皮生长因子受体 2、血管内皮生长因子受体和 Ephrin B4 . 这些受体参与调节细胞增殖、存活和血管生成的关键信号通路。 通过抑制这些受体,KD019 打乱了这些通路,导致肿瘤细胞增殖和肿瘤血管生成减少 .
生化分析
Biochemical Properties
Tesevatinib binds to and inhibits several tyrosine receptor kinases, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) . These interactions play major roles in biochemical reactions related to tumor cell proliferation and vascularization .
Cellular Effects
Tesevatinib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib potently reduced cell viability and suppressed EGFR signaling .
Molecular Mechanism
Tesevatinib exerts its effects at the molecular level through several mechanisms. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, Tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tesevatinib have been observed to change over time. For instance, in a study with EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib showed robust efficacy in vitro but relatively modest efficacy in vivo, despite a high brain-to-plasma ratio .
Dosage Effects in Animal Models
The effects of Tesevatinib vary with different dosages in animal models. For example, in a study of autosomal dominant polycystic kidney disease (ADPKD), Tesevatinib was administered in daily doses of 7.5 and 15 mg/kg per day to a well-characterized bpk model of polycystic kidney disease .
Metabolic Pathways
Tesevatinib is involved in several metabolic pathways. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . These interactions can affect metabolic flux or metabolite levels.
Transport and Distribution
Tesevatinib distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . The brain-to-plasma unbound drug concentration ratios were substantially lower (WT mice, 0.03–0.08; TKO mice, 0.40–1.75) .
准备方法
KD019 的合成涉及多个步骤,从制备核心喹唑啉结构开始。合成路线通常包括以下步骤:
喹唑啉核心形成: 通过一系列涉及适当的苯胺和羰基化合物的缩合反应合成喹唑啉核心。
取代反应: 核心结构经历各种取代反应以引入官能团,例如甲氧基和氟基。
KD019 的工业生产方法将涉及在受控条件下扩大这些合成步骤,以确保高产率和纯度。优化反应条件,如温度、压力和溶剂选择,以有效地获得所需产物。
化学反应分析
KD019 会经历几种类型的化学反应,包括:
氧化: KD019 可以发生氧化反应,特别是在甲氧基上,导致形成羟基化的衍生物。
还原: 还原反应可能发生在喹唑啉核心,可能导致形成二氢喹唑啉衍生物。
取代: 取代反应很常见,特别是在芳香环上,卤素原子可以被其他官能团取代。
这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于使用的具体条件和试剂,但通常包括 KD019 的羟基化、还原和取代衍生物 .
相似化合物的比较
KD019 在同时靶向多种酪氨酸受体激酶方面独一无二,这使其有别于其他通常靶向单个受体的激酶抑制剂。类似的化合物包括:
属性
IUPAC Name |
7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKQKFEHMGHSL-GOOCMWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336925 | |
| Record name | Tesevatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors. | |
| Record name | Tesevatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
781613-23-8 | |
| Record name | Tesevatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tesevatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tesevatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESEVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
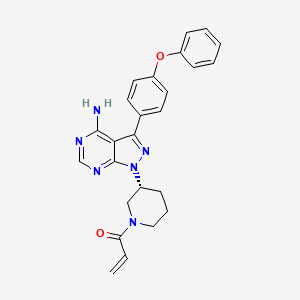
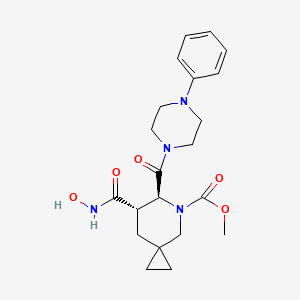
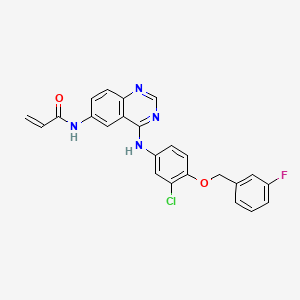
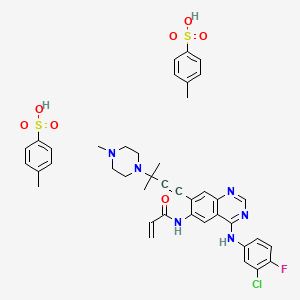
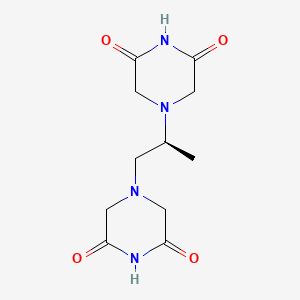
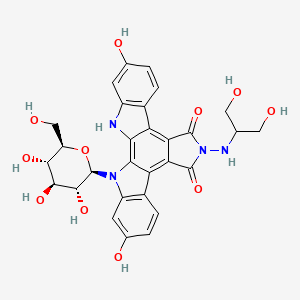
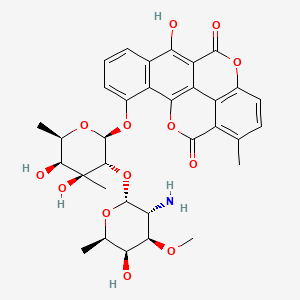


![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)
